2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide
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Overview
Description
The compound “2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide” is a bioactive aromatic compound . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it useful in developing new beneficial derivatives .
Synthesis Analysis
The synthesis of similar compounds, such as 2-amino-4H-benzo[b]pyrans, has been achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions . The reaction was catalyzed by amine-functionalized silica magnetic nanoparticles .Chemical Reactions Analysis
The compound may be involved in multicomponent reactions (MCRs), which are powerful tools in the synthesis of organic compounds and chemotherapeutic drugs by forming carbon−carbon and carbon heteroatom bonds using a one-pot procedure . MCRs provide various advantages, such as less reaction time, simple separation steps, and cost-effectiveness, which eventually provides better yield as compared with multistep synthesis .Scientific Research Applications
Antimicrobial and Antibacterial Activity
- The synthesis of compounds related to "2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide" has shown antimicrobial activity. For instance, ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate and its complex with ethyl α-cyano-4-chlorocinnamate demonstrated antimicrobial properties, confirmed by single-crystal structure analysis (Radwan et al., 2020). Similarly, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides synthesized through a one-pot, three-component synthesis showed in vitro antibacterial effects against Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).
Synthesis and Chemical Properties
- Efficient one-pot synthesis methods have been developed for producing 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, which are of interest due to their potential biological activities (Gyuris et al., 2011). An eco-friendly procedure for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide showcases the advancement in green chemistry (Jadhav et al., 2018).
Antioxidant Activity
- Synthesis under solvent-free conditions of novel 4H-chromene-3-carboxamide derivatives, followed by studies on their antioxidant and antibacterial activities, indicates the potential of these compounds in pharmaceutical applications (Chitreddy & Shanmugam, 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(4-chloroanilino)-4H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-5-7-12(8-6-11)19-16-13(15(18)20)9-10-3-1-2-4-14(10)21-16/h1-8,19H,9H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJZDQMYXRIVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=C1C(=O)N)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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